

Application Note: Optimized Protocol for Solubilization and Handling of Z-YVAD-FMK

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Compound of Interest

Compound Name: Z-YVAD-FMK

Cat. No.: B1192014

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Introduction & Mechanism of Action

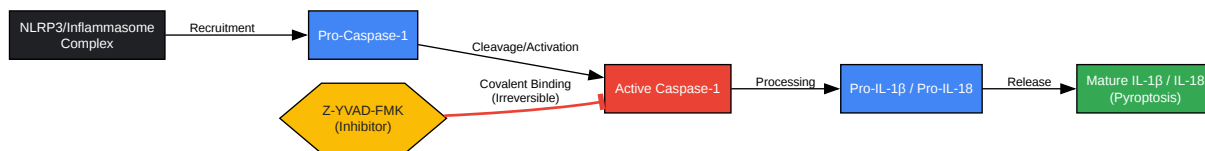
Z-YVAD-FMK (Z-Tyr-Val-Ala-Asp-Fluoromethylketone) is a potent, cell-permeable, and irreversible inhibitor of Caspase-1 (Interleukin-1

Converting Enzyme, ICE). It is widely used to study the inflammasome pathway, specifically the inhibition of pyroptosis and the maturation of pro-inflammatory cytokines IL-1

and IL-18.

The fluoromethylketone (FMK) group acts as a "trap," forming a covalent thioether adduct with the active site cysteine of Caspase-1, permanently disabling the enzyme. Because of its hydrophobic peptide backbone and reactive warhead, proper solubilization is the single most critical step in ensuring bioavailability and preventing experimental artifacts caused by micro-precipitation.

Mechanistic Pathway (Caspase-1 Inhibition)[1]



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Figure 1: Mechanism of Action. **Z-YVAD-FMK** covalently binds the active catalytic site of Caspase-1, arresting the processing of inflammatory cytokines.

Physicochemical Profile & Safety

Before handling, verify the specific Molecular Weight (MW) on your product vial, as formulations (e.g., methyl esters vs. free acids) vary.

Parameter	Specification	Notes
Molecular Weight	~630.66 g/mol	Check specific lot.[1] Z-YVAD-FMK is heavier than Z-VAD-FMK (~467 g/mol).
Solubility	DMSO (≥ 20 mM)	Insoluble in water.[1] Ethanol is a secondary option but DMSO is preferred for stability.
Appearance	White/Off-white solid	Lyophilized powder.
Hygroscopicity	High	The FMK group is moisture-sensitive.
Storage (Powder)	-20°C	Store desiccated.[2][3][4] Stable for >1 year.
Storage (Solution)	-20°C or -80°C	Avoid freeze-thaw. Stable for 6 months if kept dry.

Protocol: Preparation of Stock Solution

Objective: Prepare a 10 mM Stock Solution in anhydrous DMSO. Rationale: A 10 mM stock allows for a 1:1000 dilution to achieve a standard 10 μ M working concentration, keeping the final DMSO volume at a safe 0.1%.

Materials Required[1][3][4][5][6][7][8]

- **Z-YVAD-FMK** Lyophilized Powder (e.g., 1 mg or 5 mg vial).
- Anhydrous DMSO (Dimethyl Sulfoxide), sterile filtered, $\geq 99.9\%$ purity.
 - Note: Do not use old DMSO that has been sitting open; it absorbs water from the air, which hydrolyzes the FMK inhibitor.
- Vortex mixer.
- Desiccator (optional but recommended).[3]

Step-by-Step Procedure

Phase 1: Thermal Equilibration (CRITICAL)

- Remove the **Z-YVAD-FMK** vial from the freezer (-20°C).[3]
- Do NOT open the vial immediately.
- Allow the vial to sit on the bench at room temperature for 20–30 minutes.
 - Why? Opening a cold vial causes atmospheric moisture to condense inside. Water reacts with the fluoromethylketone group, reducing potency.

Phase 2: Calculation & Solubilization[2]

- Calculate Volume: Use the formula
 - : Volume of DMSO (L)
 - : Mass of peptide (g)
 - : Molecular Weight (g/mol)[5]
 - : Desired Concentration (M)

- Example: To make 10 mM stock from 1 mg of **Z-YVAD-FMK** (MW ~630.6):
- Add the calculated volume of Anhydrous DMSO to the vial.
- Vortex vigorously for 30–60 seconds.
- Visual Check: Hold the vial up to the light. The solution should be crystal clear.
- Troubleshooting: If particles remain, warm the vial in a 37°C water bath for 2–5 minutes and vortex again. Sonication (30 seconds) is permissible if stubborn.

Phase 3: Aliquoting & Storage

- Do not store the bulk stock in the original vial if you plan to use it over multiple days.
- Aliquot the stock into small volumes (e.g., 10–20 µL) in sterile, amber microcentrifuge tubes.
- Store at -20°C (short term) or -80°C (long term >6 months).
- Never re-freeze an aliquot more than once.

Experimental Usage & Dilution

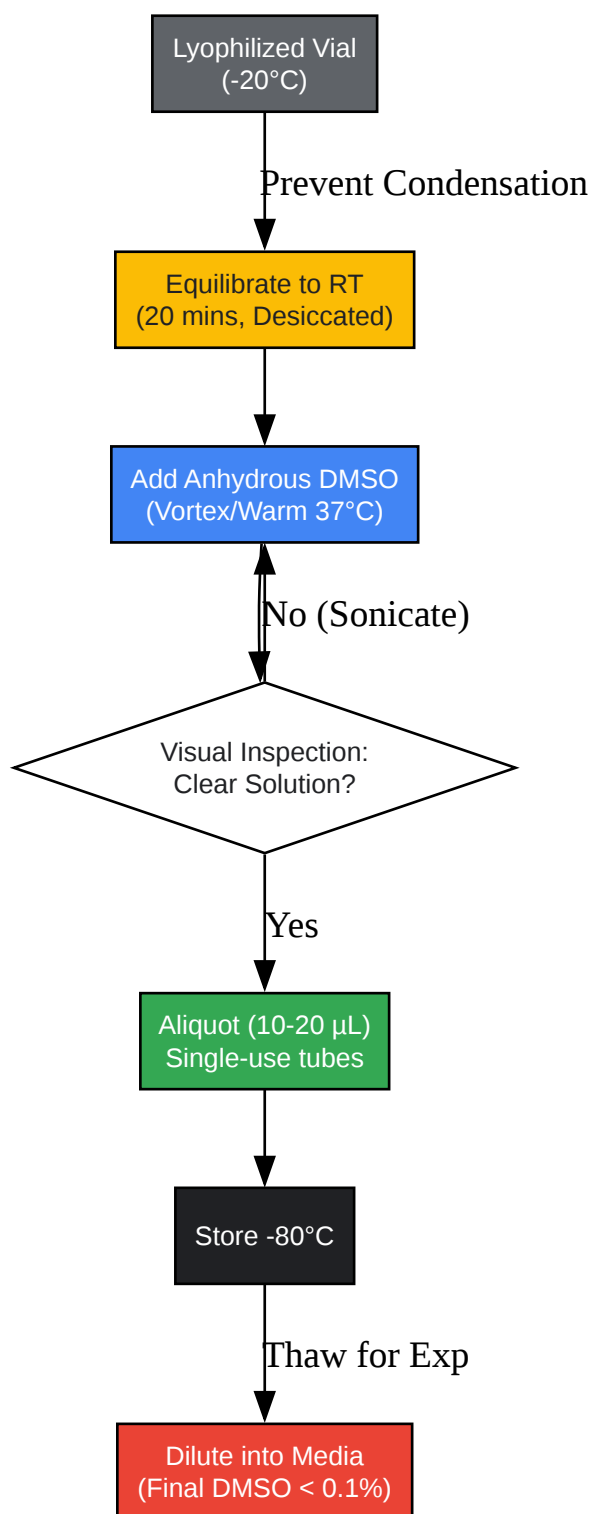
Target Working Concentration: Typically 10–50 µM for cell culture. DMSO Limit: Final DMSO concentration in culture media must be < 0.5% (ideally < 0.1%) to avoid cytotoxicity.[\[3\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Protocol: Adding to Cell Culture[\[3\]](#)[\[10\]](#)

- Pre-warm the culture media to 37°C.
- Thaw one aliquot of **Z-YVAD-FMK** stock (10 mM).
- Method A (Direct Addition - High Risk of Precipitation):
 - If adding directly to a well (e.g., 2 µL stock into 2 mL media), vortex the media immediately upon addition. The hydrophobic peptide can "crash out" if added as a static drop.
- Method B (Intermediate Dilution - Recommended):
 - Prepare a 10x intermediate solution in sterile PBS or serum-free media.

- Example: Add 10 μL of 10 mM Stock to 990 μL media (Result: 100 μM).
- Add this 10x solution to your cells (1:10 dilution) to reach 10 μM .
- Benefit: This ensures the inhibitor is fully dispersed before touching the cells.

Workflow Diagram



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Figure 2: Preparation Workflow. Adherence to the equilibration step is vital to prevent hydrolysis of the FMK moiety.

Validation & Troubleshooting

Observation	Possible Cause	Solution
Cloudy precipitate in media	Hydrophobic "crash"	Use Method B (Intermediate Dilution). Ensure rapid mixing. Do not exceed 100 μ M final concentration.
Loss of biological activity	Hydrolysis of FMK	Did you open the cold vial too fast? Ensure DMSO is anhydrous.[3] Check expiration.
Cell death in Control	DMSO Toxicity	Ensure final DMSO is < 0.5%. Include a "Vehicle Control" (DMSO only) in all assays.

References

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